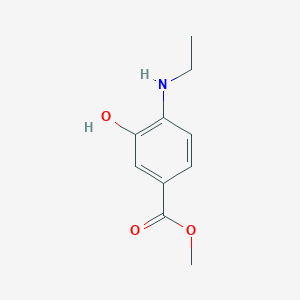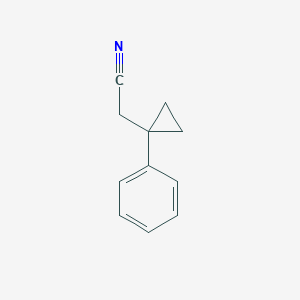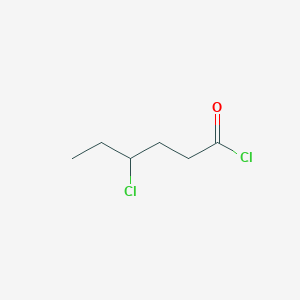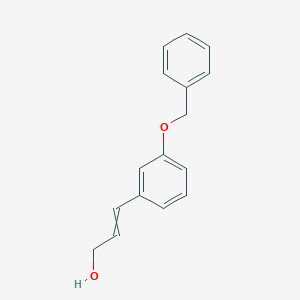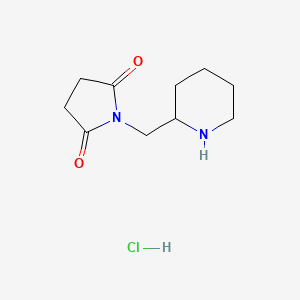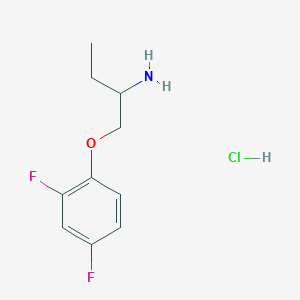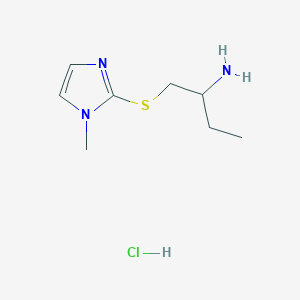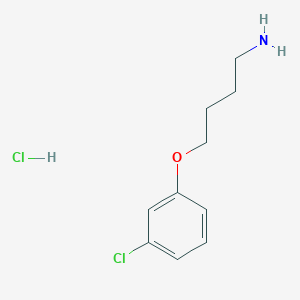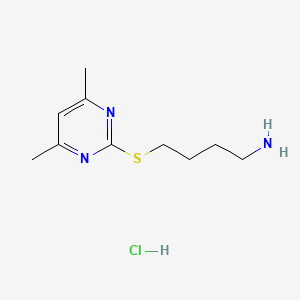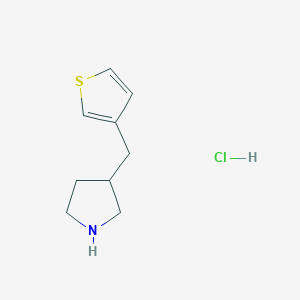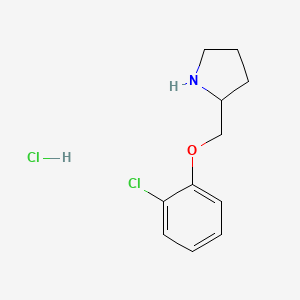
2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride
Descripción general
Descripción
2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO and a molecular weight of 248.15 g/mol . It is a research chemical and not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride can be represented by the InChI code: 1S/C11H14ClNO.ClH/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10;/h3-6,10,13H,1-2,7-8H2;1H/t10-;/m0./s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride include a molecular weight of 248.15 g/mol . The compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Derivatization
- The compound and its derivatives are often synthesized as intermediates for further chemical modifications. For example, research has shown that chlorinated pyrrolidin-2-ones can be converted into 5-methoxylated 3-pyrrolin-2-ones, which are useful for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003). Similar transformations have been utilized to access various pyrrolidines and pyrrolinones, which are core structures in numerous bioactive compounds (Bellesia et al., 2001).
Catalytic Applications
- Pyrrolidine derivatives, including those related to "2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride," have been explored as ligands in catalysis. For instance, platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines has been demonstrated to form pyrrolidine derivatives efficiently (Bender & Widenhoefer, 2005).
Medicinal Chemistry
- In medicinal chemistry, pyrrolidine derivatives are investigated for their potential biological activities. One study reported on the structure-activity relationships of 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine, highlighting its cognition-enhancing properties and reduced propensity to activate peripheral ganglionic type receptors, making it a candidate for cognitive disorder treatments (Lin et al., 1997).
Material Science
- Pyrrolidine derivatives can also be relevant in material science, particularly in the synthesis of polymers and complex organic frameworks. The versatility in the functionalization of pyrrolidine rings allows for the creation of novel materials with specific properties.
Agrochemical Development
- The utility of pyrrolidine derivatives in agrochemical research is evident in their use as intermediates for the synthesis of compounds with potential fungicidal activity. The synthesis and activity of such compounds have been explored, indicating the role of pyrrolidine structures in developing new agrochemical agents (Kuzenkov & Zakharychev, 2009).
Safety and Hazards
The safety data sheet for 2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride indicates that it may pose certain hazards. The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Mecanismo De Acción
Target of Action
Pyrrolidine, a part of its structure, is a basic nitrogen-containing five-membered ring which is a common structure in many biologically active compounds .
Mode of Action
Without specific studies on “2-((2-Chlorophenoxy)methyl)pyrrolidine hydrochloride”, it’s hard to determine its exact mode of action. Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Propiedades
IUPAC Name |
2-[(2-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKGFSYLLMIYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=CC=C2Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1864053-92-8 | |
| Record name | Pyrrolidine, 2-[(2-chlorophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1864053-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




